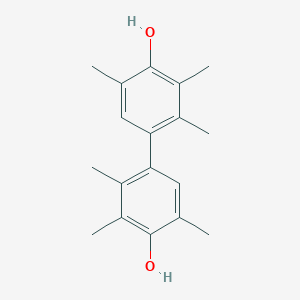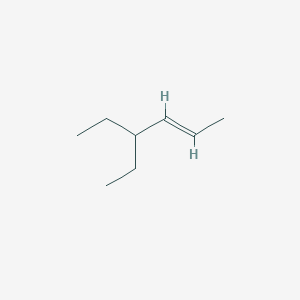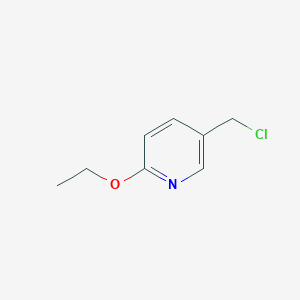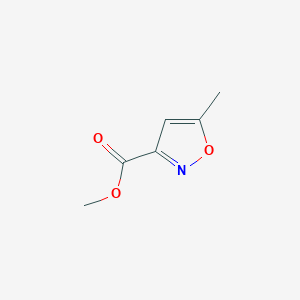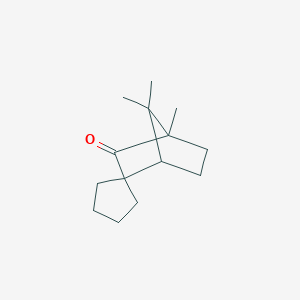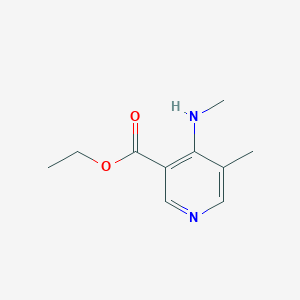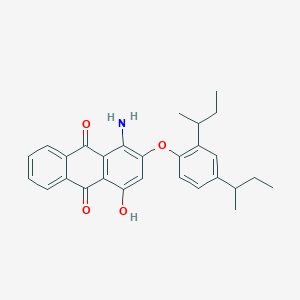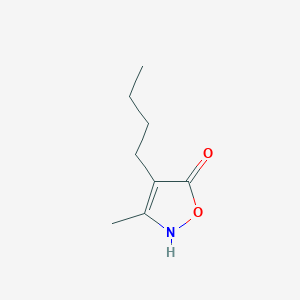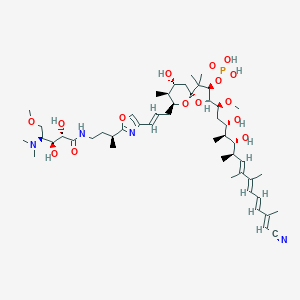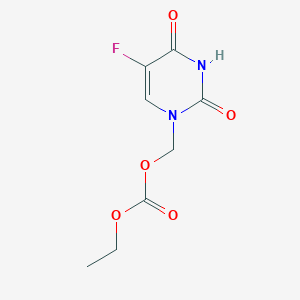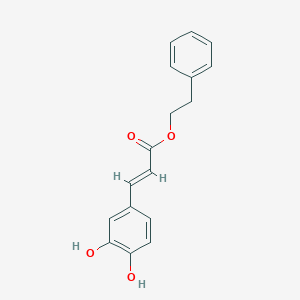![molecular formula C24H42O21 B024760 (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal CAS No. 104723-76-4](/img/structure/B24760.png)
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal, also known as Trehalose, is a naturally occurring disaccharide that is widely distributed in nature. It is synthesized by many organisms, including bacteria, fungi, plants, and animals, as a stress response molecule. Trehalose is a non-reducing sugar that is composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. It has been studied extensively for its potential applications in various fields, including food, cosmetics, and medicine.
Mecanismo De Acción
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal exerts its biological effects by stabilizing proteins and membranes under stress conditions. It forms a protective shell around proteins and membranes, preventing denaturation and aggregation. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal also acts as a signaling molecule, activating various stress response pathways in cells.
Efectos Bioquímicos Y Fisiológicos
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, heat shock, and cold shock. It also has anti-inflammatory and anti-cancer properties. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. It has also been shown to improve cognitive function and memory in aging animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has several advantages as a research tool. It is non-toxic, non-immunogenic, and easily synthesized. It can be used to stabilize proteins and membranes in vitro and in vivo. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has some limitations as well. It can interfere with some assays, such as the Bradford assay for protein quantification. It can also be difficult to remove from samples, which can affect downstream analysis.
Direcciones Futuras
There are several future directions for research on trehalose. One area of interest is the development of trehalose-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve cognitive function and memory in animal models of these diseases. Another area of interest is the use of trehalose as a cryoprotectant for cells and tissues. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to protect against freeze-thaw damage in cells and tissues. Finally, there is interest in the use of trehalose as a stabilizer for vaccines and biologics. (2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been shown to improve the stability and efficacy of vaccines and biologics.
Métodos De Síntesis
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal can be synthesized chemically or enzymatically. Chemical synthesis involves the reaction of glucose with acetaldehyde in the presence of a strong acid catalyst. Enzymatic synthesis involves the use of trehalose synthase, an enzyme that catalyzes the transfer of glucose from UDP-glucose to another glucose molecule to form trehalose.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal has been extensively studied for its potential applications in various fields, including food, cosmetics, and medicine. In food, trehalose is used as a sweetener, flavor enhancer, and stabilizer. In cosmetics, it is used as a moisturizer and anti-aging agent. In medicine, trehalose has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties.
Propiedades
Número CAS |
104723-76-4 |
|---|---|
Nombre del producto |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
Fórmula molecular |
C24H42O21 |
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
Clave InChI |
MUIAGSYGABVSAA-KBLAXFPMSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Otros números CAS |
104723-76-4 |
Sinónimos |
6(2)-alpha-glucosylmaltotriose Glu, Galp-(Galp)-Galp- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



